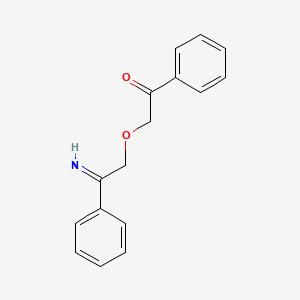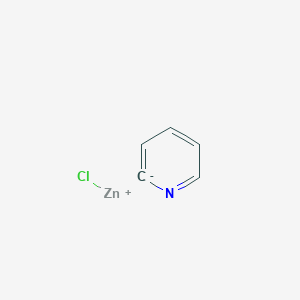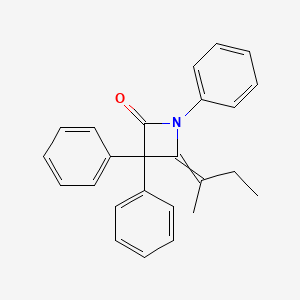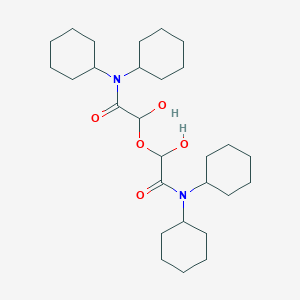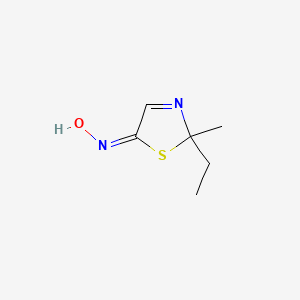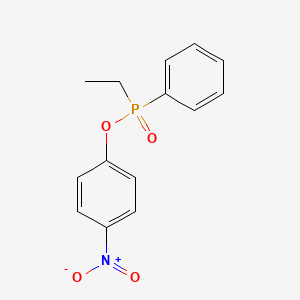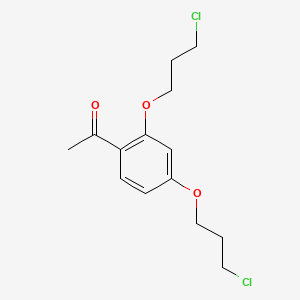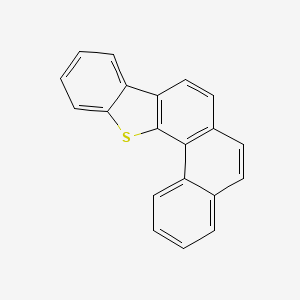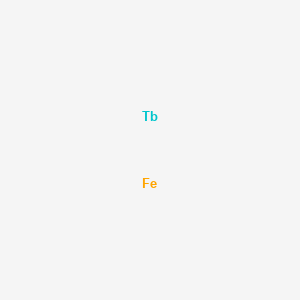
Iron;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;terbium is a compound that combines the elements iron (Fe) and terbium (Tb). Terbium is a rare earth metal, part of the lanthanide series, and is known for its magnetic and luminescent properties. Iron, on the other hand, is a transition metal widely used in various industries due to its magnetic properties and its role in biological systems. The combination of these two elements results in a compound with unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iron;terbium compounds can be achieved through various synthetic routes. One common method involves the use of terbium fluoride and iron powder. The specific steps are as follows:
Mixing: Terbium fluoride powder and iron powder are mixed in a specific ratio.
Heating: The mixture is heated in a vacuum or inert atmosphere to prevent oxidation.
Reduction: The terbium fluoride is reduced by the iron powder, forming the this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves metallothermic reduction. This process includes:
Raw Material Preparation: Terbium oxide and iron are prepared in their pure forms.
Reduction Process: The terbium oxide is reduced using a reducing agent such as calcium or aluminum in the presence of iron.
Purification: The resulting compound is purified to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Iron;terbium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, forming oxides of iron and terbium.
Reduction: Reduction reactions can occur with reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions can occur with halogens, forming halides of iron and terbium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen, calcium, or aluminum.
Substitution: Halogens like chlorine or bromine.
Major Products Formed
Oxides: Iron oxide (Fe2O3) and terbium oxide (Tb2O3).
Halides: Iron chloride (FeCl3) and terbium chloride (TbCl3).
Scientific Research Applications
Iron;terbium compounds have a wide range of scientific research applications:
Magnetic Materials: Used in the development of advanced magnetic materials for data storage and spintronic devices.
Luminescent Materials: Employed in the creation of phosphors for lighting and display technologies.
Biomedical Applications: Investigated for use in medical imaging and as contrast agents due to their unique magnetic properties.
Catalysis: Utilized as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which iron;terbium compounds exert their effects is primarily related to their magnetic and electronic properties. The compound’s magnetic properties arise from the unpaired electrons in the 4f orbitals of terbium and the 3d orbitals of iron. These unpaired electrons interact, leading to unique magnetic behaviors such as ferromagnetism and paramagnetism .
Comparison with Similar Compounds
Similar Compounds
Terbium Iron Garnet (TbIG): A compound with similar magnetic properties but different structural characteristics.
Dysprosium Iron Garnet (DyIG): Another rare earth iron garnet with comparable magnetic properties.
Gadolinium Iron Garnet (GdIG): Known for its use in magnetic and optical applications.
Uniqueness
Iron;terbium compounds are unique due to their combination of magnetic and luminescent properties. The presence of terbium imparts strong magnetic anisotropy and luminescence, while iron contributes to the overall magnetic strength. This combination makes this compound compounds particularly valuable in applications requiring both magnetic and optical functionalities.
Properties
CAS No. |
84059-28-9 |
|---|---|
Molecular Formula |
FeTb |
Molecular Weight |
214.77 g/mol |
IUPAC Name |
iron;terbium |
InChI |
InChI=1S/Fe.Tb |
InChI Key |
JSUSQWYDLONJAX-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


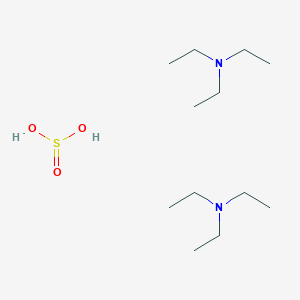
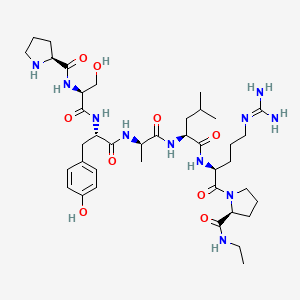
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
